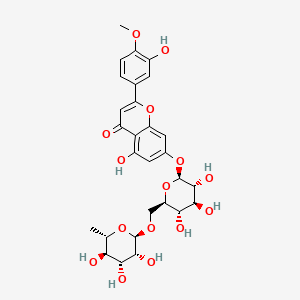

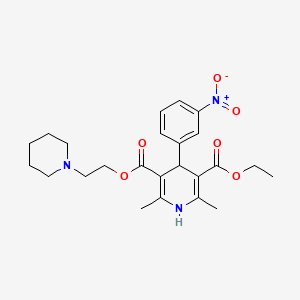

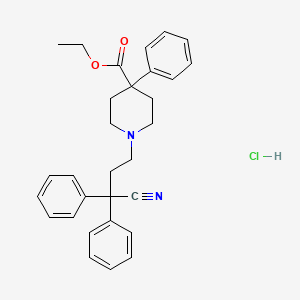

Djenkolic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

反应类型: 二甲基胱氨酸经历各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 二甲基胱氨酸可以使用氧化剂(例如过氧化氢或高锰酸钾)在酸性或碱性条件下氧化。

还原: 二甲基胱氨酸的还原可以使用还原剂(例如硼氢化钠或氢化铝锂)实现。

取代: 涉及二甲基胱氨酸的取代反应通常发生在硫原子处,其中亲核试剂可以在适当条件下取代硫原子。

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,二甲基胱氨酸的氧化会导致形成亚砜或砜,而还原会导致形成硫醇或二硫化物。

科学研究应用

二甲基胱氨酸在各个领域具有多种科学研究应用:

化学:

生物学:

医学:

工业:

作用机制

二甲基胱氨酸在人体内的毒性源于其在食用臭豆后酸性条件下溶解度差 . 这种氨基酸沉淀成晶体,导致肾小管和泌尿道机械刺激 . 这会导致症状,例如腹部不适、腰痛、严重绞痛、恶心、呕吐、排尿困难、大量血尿和少尿 . 这些晶体还会导致尿石症,以二甲基胱氨酸为核心 .

类似化合物:

胱氨酸: 二甲基胱氨酸在结构上类似于胱氨酸,但在两个硫原子之间包含一个亚甲基单元.

蛋氨酸: 另一种含硫氨基酸蛋氨酸,与二甲基胱氨酸在结构上有一些相似之处.

硒代蛋氨酸和碲代蛋氨酸: 这些化合物是蛋氨酸的衍生物,其中硫分别被硒或碲取代.

独特性: 二甲基胱氨酸的独特性在于其独特的结构,包括两个硫原子之间的亚甲基单元,以及其在臭豆中的天然存在 . 这种结构导致其在酸性条件下溶解度差,并且能够形成针状晶体,从而在肾小管和泌尿道中造成机械刺激 .

相似化合物的比较

Methionine: Another sulfur-containing amino acid, methionine, shares some structural similarities with this compound.

Selenomethionine and Telluromethionine: These compounds are derivatives of methionine where sulfur is replaced by selenium or tellurium, respectively.

Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a methylene unit between the sulfur atoms, and its natural occurrence in djenkol beans . This structure contributes to its poor solubility under acidic conditions and its ability to form needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .

属性

CAS 编号 |

498-59-9 |

|---|---|

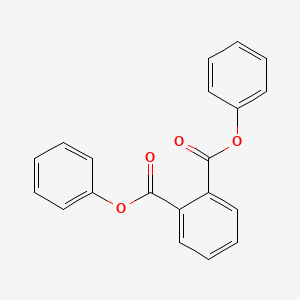

分子式 |

C7H14N2O4S2 |

分子量 |

254.3 g/mol |

IUPAC 名称 |

2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |

InChI 键 |

JMQMNWIBUCGUDO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

手性 SMILES |

C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N |

规范 SMILES |

C(C(C(=O)O)N)SCSCC(C(=O)O)N |

外观 |

Solid powder |

| 498-59-9 | |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Djenkolic acid; NSC 76076; NSC-76076; NSC76076 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of djenkolic acid?

A1: this compound has the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic characterization of this compound has been conducted using techniques like proton magnetic resonance (1H NMR) [] and infrared (IR) spectroscopy. [] These techniques provide insights into the structural features and functional groups present in the molecule. X-ray powder diffraction data is also available. []

Q3: How does this compound interact with biological systems?

A3: this compound is known to inhibit cysteine uptake in certain bacteria like Pseudomonas fluorescens. [] Additionally, it can be degraded by enzymes like cystine lyase found in plants like broccoli. [] This enzymatic degradation leads to the production of volatile sulfur compounds, contributing to off-flavors in food.

Q4: What are the downstream effects of this compound on human health?

A4: Consumption of djenkol beans containing this compound can lead to a condition called djenkolism. [, , ] This condition is characterized by symptoms like painful urination, blood in the urine, and in severe cases, acute kidney injury due to the formation of this compound crystals in the urinary tract. []

Q5: What is known about the toxicity of this compound?

A5: Studies in experimental animals have shown that this compound can cause acute tubular necrosis in the kidneys. [] The severity of damage appears to be dose-dependent. Research suggests that the toxicity stems from the formation of needle-like crystals of this compound in the urinary tract, leading to mechanical irritation and obstruction. [, , ]

Q6: Does this compound have any known applications?

A7: While this compound itself might not have direct applications, it is a valuable tool in biochemical research. For instance, it serves as a substrate for studying enzymes like cystine lyase and O-acetylserine sulfhydrylase, providing insights into sulfur metabolism in various organisms. [, ] Additionally, this compound has shown potential as a ligand for metal ions like copper(II), zinc(II), and cadmium(II), which could have implications in material science. []

Q7: Are there any potential uses of this compound in drug development?

A8: While research is limited, the structural features of this compound, particularly the presence of two cysteine residues linked by a methylene bridge, make it an interesting candidate for developing novel peptides and peptidomimetics. For example, a cyclic enkephalin analog containing a this compound moiety has been synthesized. [] Further exploration of its derivatives could lead to compounds with potential therapeutic applications.

Q8: Has computational chemistry been applied to study this compound?

A9: Yes, computational techniques like molecular mechanics have been employed to study the conformational preferences and structural characteristics of this compound and its selenium and tellurium analogs. [] These studies provide valuable insights into the molecular geometry and potential interactions of these compounds.

Q9: Is there any information available regarding the environmental impact of this compound?

A10: While specific data on the ecotoxicological effects of this compound is limited, research indicates that it can be a precursor to carbonyl sulfide (COS) in paddy soils under specific conditions. [] COS is a naturally occurring gas that contributes to the atmospheric sulfur cycle and can impact climate. Further investigations are needed to fully understand the environmental fate and potential effects of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。